(2-Azidoethyl)trimethylsilane
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Overview
Description
(2-Azidoethyl)trimethylsilane is an organic compound with the molecular formula C5H13N3Si It is a member of the azidoalkylsilanes family, characterized by the presence of an azide group (-N3) attached to an ethyl group, which is further bonded to a trimethylsilyl group
Mechanism of Action
Mode of Action
The compound is synthesized by treating the iodonium salt with highly soluble hexadecyltributylphosphonium azide (QN3) at −40 °C . Although this product is very unstable, it can be trapped by the click reaction with cyclooctyne to give the corresponding 1,2,3-triazole . The thermal or photochemical decay of the azide leads to cyano(trimethylsilyl)carbene .
Biochemical Pathways
It’s known that azides can participate in click chemistry reactions, leading to the formation of 1,2,3-triazoles . These reactions can have various downstream effects depending on the context and the other molecules involved.
Pharmacokinetics
It’s known that the compound is very unstable , which could impact its bioavailability and pharmacokinetics.
Result of Action
The compound’s instability and its ability to form 1,2,3-triazoles through click chemistry reactions suggest that it could have significant effects at the molecular level .
Action Environment
The synthesis of the compound involves a reaction at −40 °c , suggesting that temperature could be an important factor in its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Azidoethyl)trimethylsilane typically involves the reaction of trimethylsilyl chloride with 2-azidoethanol in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which then undergoes substitution to yield the desired product. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(2-Azidoethyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other nucleophiles, leading to the formation of different functionalized products.
Cycloaddition Reactions: The azide group can participate in 1,3-dipolar cycloaddition reactions, forming triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as triphenylphosphine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydride.
Cycloaddition Reactions: Reagents such as alkynes and catalysts like copper(I) salts are used.
Reduction Reactions: Triphenylphosphine and water are commonly used in the Staudinger reduction.
Major Products Formed
Substitution Reactions: Functionalized silanes with various substituents.
Cycloaddition Reactions: 1,2,3-Triazoles.
Reduction Reactions: Aminoethyltrimethylsilane.
Scientific Research Applications
(2-Azidoethyl)trimethylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including triazoles and amines.
Biology: The compound is used in bioconjugation reactions, where it helps in attaching biomolecules to surfaces or other molecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
(Azidoethynyl)trimethylsilane: Similar in structure but with an ethynyl group instead of an ethyl group.
(Azidomethyl)trimethylsilane: Contains a methylene group instead of an ethyl group.
(Azidopropyl)trimethylsilane: Contains a propyl group instead of an ethyl group.
Uniqueness
(2-Azidoethyl)trimethylsilane is unique due to the presence of the ethyl group, which provides a balance between reactivity and stability. The trimethylsilyl group enhances the compound’s solubility in organic solvents and its compatibility with various reaction conditions. This makes it a versatile reagent in organic synthesis and other applications.
Properties
IUPAC Name |
2-azidoethyl(trimethyl)silane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3Si/c1-9(2,3)5-4-7-8-6/h4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXPRAZPJMRNIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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